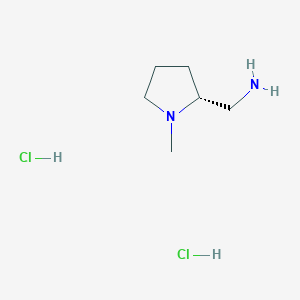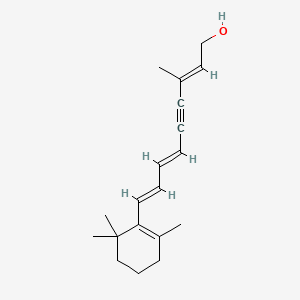
7-Demethyl-11,12-didehydro-3-methyl Retinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Demethyl-11,12-didehydro-3-methyl Retinol is a chemical compound with the molecular formula C19H26O and a molecular weight of 270.41 g/mol. It is an intermediate used in the synthesis of 11-cis-Retinoic Acid, a retinoid compound known for its reduced toxicity compared to its parent retinoid.
Preparation Methods
The synthesis of 7-Demethyl-11,12-didehydro-3-methyl Retinol involves several steps, typically starting from simpler organic compounds. The synthetic routes often include:
Formation of the cyclohexene ring: This step involves the formation of the cyclohexene ring, which is a crucial part of the compound’s structure.
Introduction of the methyl group: The methyl group is introduced at the 3rd position of the molecule.
Dehydrogenation and demethylation: These steps involve the removal of hydrogen and methyl groups to achieve the desired structure.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
7-Demethyl-11,12-didehydro-3-methyl Retinol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-Demethyl-11,12-didehydro-3-methyl Retinol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other retinoid compounds.
Biology: It is studied for its potential effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in reducing toxicity compared to other retinoids.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 7-Demethyl-11,12-didehydro-3-methyl Retinol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to retinoid receptors, which are involved in regulating gene expression and cellular differentiation. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
7-Demethyl-11,12-didehydro-3-methyl Retinol can be compared with other similar compounds, such as:
Retinol: The parent compound, known for its role in vision and cellular growth.
11-cis-Retinoic Acid: A derivative with reduced toxicity and specific therapeutic applications.
All-trans-Retinoic Acid: Another derivative with distinct biological effects and applications.
The uniqueness of this compound lies in its specific structure and reduced toxicity, making it a valuable intermediate in the synthesis of other retinoid compounds.
Properties
Molecular Formula |
C19H26O |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(2E,6E,8E)-3-methyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6,8-trien-4-yn-1-ol |
InChI |
InChI=1S/C19H26O/c1-16(13-15-20)10-7-5-6-8-12-18-17(2)11-9-14-19(18,3)4/h5-6,8,12-13,20H,9,11,14-15H2,1-4H3/b6-5+,12-8+,16-13+ |
InChI Key |
GDDFUBVHYJWWQZ-WOEBEGRMSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C=C/C#C/C(=C/CO)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC=CC#CC(=CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


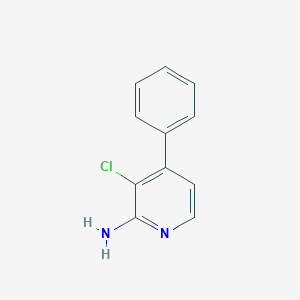
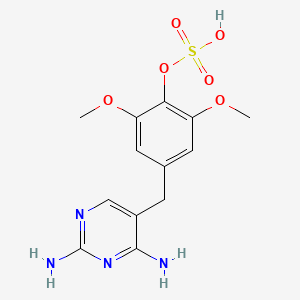
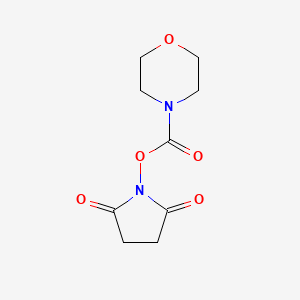
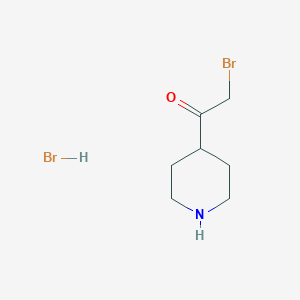
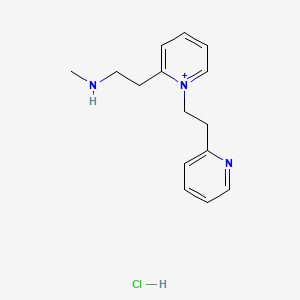

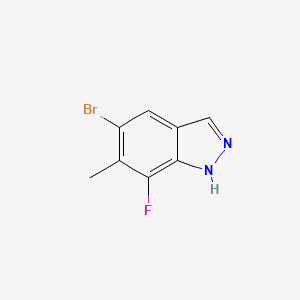
![Tert-butyl 3-[methoxy(methyl)carbamoyl]-5-phenylmethoxyindazole-1-carboxylate](/img/structure/B13849878.png)


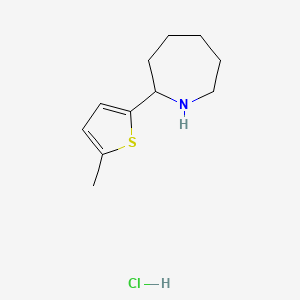
![2-(1,3-Benzodioxol-5-yl)-6-octyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B13849901.png)
![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13849909.png)
